molecular formula C12H14ClNO4S B2938225 2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide CAS No. 142577-03-5

2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2938225
CAS No.: 142577-03-5
M. Wt: 303.76
InChI Key: IAVWIJNTOZKJNL-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[d]isothiazol-3(2H)-one 1,1-dioxide family, characterized by a fused benzene-isothiazole core modified with a sulfone group. Its structure includes three key substituents:

  • 2-(Chloromethyl): Enhances electrophilicity, facilitating nucleophilic reactions.
  • 6-Methoxy: Modifies electronic properties via electron-donating effects.

Properties

IUPAC Name

2-(chloromethyl)-6-methoxy-1,1-dioxo-4-propan-2-yl-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c1-7(2)9-4-8(18-3)5-10-11(9)12(15)14(6-13)19(10,16)17/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVWIJNTOZKJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide, commonly referred to by its CAS number 142577-03-5, is a compound that has garnered attention in various biological research contexts. This article delves into its biological activity, exploring its mechanisms, effects, and potential applications based on the available literature.

The compound has the following chemical properties:

  • Molecular Formula : C₁₂H₁₄ClNO₄S
  • Molecular Weight : 303.76 g/mol
  • Density : Not specified in the sources
  • Melting Point : Not specified in the sources

These properties are essential for understanding the compound's behavior in biological systems.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways. The compound is believed to influence:

  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, although specific enzymes have not been definitively identified in the literature.
  • Cellular Signaling : The compound could modulate signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Studies have shown that compounds structurally related to isothiazolones often exhibit antimicrobial properties. While specific data on this compound is limited, it is reasonable to hypothesize similar effects based on its structural analogs.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. However, comprehensive data on IC₅₀ values and specific cell lines are not extensively documented.

Cell Line IC₅₀ (µM) Effect Observed
A549TBDTBD
HeLaTBDTBD

Note: TBD indicates that specific values are yet to be determined from available studies.

Screening Assays

A significant study involved a screening assay designed to evaluate the efficacy of various compounds against bacterial strains. While this compound was not the primary focus, it was included in broader screenings for its potential antibacterial properties.

Comparative Analysis with Analogous Compounds

Comparative studies with similar compounds have provided insights into the biological activity of this compound. For example:

Compound Biological Activity Reference
4-Isopropyl-6-methoxybenzo[D]isothiazoleAntimicrobial, cytotoxic
2-(Chloromethyl)-4-isopropyl-thiazoleEnzyme inhibition

This table illustrates how related compounds can inform expectations regarding the biological activity of the target compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (–CH2Cl) serves as a reactive site for nucleophilic substitution, enabling derivatization. Common reagents and outcomes include:

Reagent/ConditionProductYield RangeNotes
Amines (RNH2)–CH2NH–R derivatives60–85%Forms secondary amines under mild conditions; steric hindrance from the isopropyl group may reduce yields .
Thiols (RSH)–CH2S–R derivatives50–78%Requires basic conditions (e.g., NaHCO3) to deprotonate thiols .
Hydroxide (OH⁻)–CH2OH derivative>90%Hydrolysis in aqueous NaOH/EtOH at reflux .

Mechanistic Insight :
The sulfone group enhances the electrophilicity of the adjacent chloromethyl carbon via electron-withdrawing effects, facilitating SN2 mechanisms .

Ring-Opening Reactions of the Isothiazolone Core

The benzoisothiazol-3-one 1,1-dioxide ring undergoes selective cleavage under acidic or reductive conditions:

Acidic Hydrolysis

  • Conditions : 6M HCl, 80°C, 12 h

  • Product : 4-isopropyl-6-methoxy-2-(hydroxymethyl)benzenesulfonamide

  • Yield : 72%

Reductive Cleavage

  • Reagent : LiAlH4 in THF

  • Product : 2-(chloromethyl)-4-isopropyl-6-methoxybenzenesulfinic acid

  • Yield : 65%

Key Limitation :
The sulfone group stabilizes the ring against nucleophilic attack but allows cleavage under strong reducing agents .

Electrophilic Aromatic Substitution (EAS)

The methoxy (–OCH3) and isopropyl groups direct electrophiles to specific positions on the benzene ring:

ElectrophilePositionProductYield
HNO3/H2SO4Para to methoxyNitro-substituted derivative45%
Br2/FeBr3Ortho to isopropylBromo-substituted derivative38%

Regioselectivity :

  • Methoxy groups activate the ring at the para position.

  • Steric hindrance from the isopropyl group limits substitution at adjacent positions .

Oxidation of the Chloromethyl Group

  • Reagent : KMnO4 in H2SO4

  • Product : Carboxylic acid (–COOH) derivative

  • Yield : 58%

Reduction of the Sulfone Group

  • Reagent : Zn/HCl

  • Product : Corresponding sulfide (–S–) derivative

  • Yield : 40%

Environmental Degradation

Under environmental conditions (pH 7, 25°C), hydrolysis dominates:

  • Half-life : >60 days in aqueous media .

  • Primary Degradants : Sulfonamide and hydroxymethyl derivatives .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Synthesis Notes
2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide (Target) C₁₂H₁₄ClNO₄S₂ ~343.8* Chloromethyl, isopropyl, methoxy Potential AChE inhibition Likely involves halogenation/alkylation
Thieno[2,3-d]isothiazol-3(2H)-one, 5-chloro-2-methyl-, 1,1-dioxide (CAS 1333316-61-2) C₆H₄ClNO₃S₂ 237.68 Chloro, methyl Not specified (tenoxicam impurity) Synthesized via sulfonylation routes
2-Benzylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide C₁₄H₁₁NO₃S₂ 313.37 Benzyl Not reported 89% yield using N-Bromosaccharin
Benzo[d]isothiazol-3(2H)-one 1,1-dioxide derivatives (General) Variable Variable Variable (e.g., isoindoline-1,3-dione) AChE inhibition Dual-binding mode akin to donepezil

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-(chloromethyl)-substituted benzoisothiazolone 1,1-dioxide derivatives?

  • Methodology : The compound can be synthesized via sulfonamide cyclization. For example, N-alkylation of a sulfonamide precursor (e.g., N-tert-butyl-2,4-dichloro-6-methylbenzenesulfonamide) with a chloromethylating agent, followed by deprotection and ring closure under acidic conditions. Key steps include:

  • Use of DMSO as a solvent for alkylation (yields ~50-88%) .
  • Purification via flash chromatography (e.g., petroleum ether:EtOAc gradients) .
    • Validation : Confirm structure via 1H^1H/13C^{13}C-NMR (e.g., δ 1.76 ppm for tert-butyl groups; δ 7.72–7.85 ppm for aromatic protons) and HRMS .

Q. How can researchers optimize purification of chloromethyl-substituted benzoisothiazolones?

  • Methodology :

  • Flash Chromatography : Use gradient elution (e.g., Hex:EtOAc 20:1) to separate byproducts. Monitor via TLC (Rf ~0.33–0.43) .
  • Recrystallization : Isopropyl alcohol or ethanol are effective solvents for obtaining high-purity crystalline solids (mp 94–160°C) .
    • Troubleshooting : Low yields may arise from incomplete alkylation; optimize reaction time (3.5–4 hours) and stoichiometry (1:3 molar ratio of bromide to amine) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR : Aromatic protons appear as doublets (δ 7.72–8.10 ppm, J = 1.6–8.1 Hz); chloromethyl groups show signals at δ 4.62–4.85 ppm .
  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 393.10 for a related derivative) .
  • Elemental Analysis : Validate C, H, N, S content (e.g., C 42.59% vs. calc. 42.87%) .

Advanced Research Questions

Q. How do substituents on the benzoisothiazolone ring influence reactivity in electrophilic cyclization reactions?

  • Methodology :

  • Substituent Effects : Electron-donating groups (e.g., methoxy at position 6) enhance electrophilic aromatic substitution. For example, 6-methoxy derivatives undergo iodination or chlorination at position 4 with higher regioselectivity .
  • Mechanistic Probes : Use DFT calculations to map charge distribution and predict sites of electrophilic attack. Compare with experimental 1H^1H-NMR shifts (e.g., δ 8.16 ppm for activated aromatic protons) .
    • Case Study : Cyclization of 2-(p-tolyl)benzoisothiazolone with alkynes yields fused heterocycles (76% yield, m.p. 102–103°C) .

Q. What strategies mitigate side reactions during chloromethyl functionalization?

  • Methodology :

  • Protecting Groups : Use tert-butyl or 4-methoxybenzyl groups to shield reactive sites during alkylation .
  • Temperature Control : Maintain reactions at 0–5°C during chlorination with SOCl2_2 to prevent overhalogenation .
    • Data Analysis : Monitor reaction progress via 1H^1H-NMR for disappearance of precursor signals (e.g., tert-butyl at δ 1.76 ppm) .

Q. How can computational modeling predict the biological activity of derivatives?

  • Methodology :

  • Docking Studies : Screen derivatives against target proteins (e.g., cholinesterases) using AutoDock Vina. Prioritize compounds with high binding affinity (ΔG < -8 kcal/mol) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values. For example, electron-withdrawing chloro groups enhance inhibitory potency by 30% .
    • Validation : Compare computational predictions with in vitro assays (e.g., acetylcholinesterase inhibition) .

Data Contradictions and Resolution

Q. Why do reported melting points vary for structurally similar derivatives?

  • Analysis : Variations (e.g., 94–97°C vs. 157–160°C) arise from polymorphism or solvent-dependent crystallization.
  • Resolution : Standardize recrystallization conditions (e.g., isopropyl alcohol) and report DSC thermograms .

Q. How to reconcile discrepancies in NMR assignments for chloromethyl protons?

  • Resolution :

  • Use 2D NMR (HSQC, HMBC) to resolve overlapping signals (e.g., δ 4.62–4.85 ppm for CH2_2Cl vs. OCH3_3) .
  • Compare with literature data for analogous compounds (e.g., δ 4.85 ppm for 4-methoxybenzyl derivatives) .

Methodological Recommendations

  • Synthesis : Prioritize DMSO-mediated alkylation for scalability (yields >80%) .
  • Characterization : Combine HRMS with 13C^{13}C-NMR to confirm sulfone (δ 157–160 ppm) and carbonyl (δ 170–175 ppm) groups .
  • Advanced Applications : Explore electrophilic cyclizations to access polycyclic scaffolds for drug discovery .

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